N-Phenylacrylamide
Overview
Description
N-Phenylacrylamide is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 . It is also known by the chemical name Asylanilide .
Synthesis Analysis
N-Phenylacrylamide can be synthesized through a continuous flow process based on the Schotten-Baumann reaction . Two alternative synthesis routes are presented: one starting from 3-chloropropanoyl chloride and the other starting from acrylic acid . This method allows for a safe and on-demand synthesis of acrylamides with high yield .Molecular Structure Analysis
The molecular structure of N-Phenylacrylamide is represented by the linear formula C6H5NHC(O)CH=CH2 .Chemical Reactions Analysis
N-Phenylacrylamide is known for its ability to undergo thiol-addition reactions . A study conducted a kinetic investigation of the reaction progress between N-Phenylacrylamide and a small library of alkyl thiols . The data from this study are consistent with rate-limiting nucleophilic attack, followed by rapid protonation of the enolate .Physical And Chemical Properties Analysis
N-Phenylacrylamide is a solid at 20 degrees Celsius . It has a melting point range of 103.0 to 107.0 degrees Celsius . The maximum absorption wavelength is 269 nm .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Applications
- Phenylacrylamide Derivatives Synthesis : A study by Puli et al. (2018) highlights the microwave-assisted synthesis of novel phenylacrylamide derivatives, demonstrating significant antimicrobial and antioxidant activities.
Neuropharmacology and Migraine Treatment
- KCNQ2 Potassium Channel Opener : Wu et al. (2003) synthesized a compound, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, showing promising activity as an orally bioavailable KCNQ2 potassium channel opener with significant efficacy in a rat model of migraine (Wu et al., 2003).
Biomedical and Material Science
- HPMA Copolymers : Research by Kopeček and Kopec̆ková (2010) discusses the discovery and development of HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers, particularly for their use as carriers of biologically active compounds and in the treatment of cancer and musculoskeletal diseases (Kopeček & Kopec̆ková, 2010).
Molecular Chemistry and Structural Analysis
- Hydrogen Bond Analysis in Crystals : An investigation of the polarized IR spectra of hydrogen bonds in N-phenylacrylamide crystals was conducted by Flakus et al. (2011), providing insights into the strong coupling theory and the spectral properties of these crystals (Flakus et al., 2011).
Biocompatibility and Cellular Uptake
- Poly(N-isopropylacrylamide) in Biomedical Applications : Guo et al. (2017) evaluated the biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide) in various cell lines, highlighting its potential in biomedical applications such as drug and gene delivery systems (Guo et al., 2017).
Molecular Imaging in Drug Delivery
- HPMA Copolymers in Molecular Imaging : Lu (2010) reviewed the application of molecular imaging technologies in studying the drug delivery mechanism of HPMA copolymers and their conjugates, crucial in understanding their pharmacokinetics and biodistribution (Lu, 2010).
Helical Polymers and Material Chemistry
- Synthesis of Helical Polymers : Morisaki et al. (2009) described the asymmetric anionic polymerization of N-(4-methylphenyl)-N-phenylacrylamide, leading to the formation of helical polymers with unique structural properties (Morisaki et al., 2009).
Safety And Hazards
Future Directions
N-Phenylacrylamide has been used in the development of irreversible enzyme inhibitors as therapeutic agents . It also has potential applications in the preparation of Polyacrylamide gels using an economical crosslinker, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, to enable increased stability in protein coating .
properties
IUPAC Name |
N-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNEKWROYSOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25620-46-6 | |
Record name | 2-Propenamide, N-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25620-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60278268 | |
Record name | N-Phenylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylacrylamide | |
CAS RN |
2210-24-4 | |
Record name | N-Phenylacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2210-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENYLACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2AQJ9FV2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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